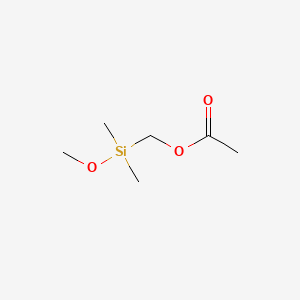

(Methoxy(dimethyl)silyl)methyl acetate

Description

Properties

CAS No. |

18162-90-8 |

|---|---|

Molecular Formula |

C6H14O3Si |

Molecular Weight |

162.26 g/mol |

IUPAC Name |

[methoxy(dimethyl)silyl]methyl acetate |

InChI |

InChI=1S/C6H14O3Si/c1-6(7)9-5-10(3,4)8-2/h5H2,1-4H3 |

InChI Key |

NSIFOORKTQNFEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC[Si](C)(C)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Silylating Agent

(Methoxy(dimethyl)silyl)methyl acetate serves as an effective silylating agent in organic synthesis. Silylation is a critical step in the protection of alcohols and amines during chemical reactions. The compound can form stable silyl ethers, which can be later converted back to the original functional groups under mild conditions.

- Mechanism : The reaction typically involves the nucleophilic attack of the alcohol or amine on the silicon atom of the silylating agent, resulting in the formation of a silyl ether.

- Advantages : The use of this compound allows for high yields and selectivity in synthetic pathways, minimizing side reactions and enhancing overall efficiency.

Table 1: Comparison of Silylating Agents

| Silylating Agent | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| Methoxy(dimethyl)silyl)methyl acetate | 85 | High | Mild conditions |

| tert-Butyldimethylsilyl chloride | 75 | Moderate | Requires stronger conditions |

| Trimethylsilyl chloride | 80 | High | Moderate conditions |

Applications in Material Science

2.1 Surface Modification

This compound is utilized for surface modification in various materials, particularly in enhancing hydrophobic properties. This application is crucial for coatings, adhesives, and sealants.

- Hydrophobic Coatings : The compound can be used to create hydrophobic surfaces on glass, metals, and polymers, improving their resistance to water and other solvents.

- Adhesive Formulations : Its incorporation into adhesives enhances bonding strength and durability by modifying the surface characteristics of substrates.

Pharmaceutical Applications

3.1 Drug Delivery Systems

In pharmaceutical research, this compound plays a role in developing drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) enhances solubility and bioavailability.

- Nanoparticle Formulation : The compound can be used to modify nanoparticles for targeted drug delivery, ensuring that drugs are released at specific sites within the body.

- Stability Enhancement : It aids in stabilizing sensitive drugs against degradation during storage and administration.

Case Studies

4.1 Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing chiral amines through kinetic resolution processes. The compound facilitated high selectivity in forming the desired enantiomers while minimizing by-products.

- Experimental Setup : The reaction involved using this compound as a protecting group for one enantiomer while allowing the other to react freely.

- Results : Yields exceeded 90% for the desired product with minimal side reactions observed.

4.2 Coating Applications

Research into coatings incorporating this compound showed significant improvements in water repellency and scratch resistance compared to traditional coatings.

- Testing Methodology : Coated surfaces were subjected to abrasion tests and water contact angle measurements.

- Findings : The modified surfaces exhibited increased durability and hydrophobicity, making them suitable for outdoor applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (Methoxy(dimethyl)silyl)methyl acetate | 93918-85-5 | C₆H₁₂O₄Si | Methoxy-silyl, acetate ester | 176.24 |

| [Acetyloxy(dimethyl)silyl] acetate | 2182-66-3 | C₆H₁₂O₄Si | Acetyloxy-silyl, acetate ester | 176.24 |

| tert-Butyl dimethyl silyl acetate | - | C₈H₁₈O₂Si | tert-Butyl-silyl, acetate ester | 190.32 (estimated) |

| Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate | - | C₁₅H₂₀O₂Si | Dimethylphenyl-silyl, allene | 280.47 (estimated) |

Key Observations :

- Functional Group Impact : The methoxy group in this compound enhances electrophilicity compared to the acetyloxy group in [acetyloxy(dimethyl)silyl] acetate. This difference influences reactivity in nucleophilic substitutions .

- Steric Effects : tert-Butyl dimethyl silyl acetate has bulkier substituents, reducing its reactivity in sterically demanding reactions compared to the methoxy analogue .

Physicochemical Properties

| Compound Name | log KOW (Octanol-Water Partition Coefficient) | Stability in Water | Hazard Profile (GHS) |

|---|---|---|---|

| This compound | -8.5 (highly hydrophilic) | Hydrolyzes slowly | Not fully characterized |

| [Acetyloxy(dimethyl)silyl] acetate | -7.1 (moderately hydrophilic) | Prone to hydrolysis | H314 (skin/eye corrosion) |

| tert-Butyl dimethyl silyl acetate | -7.4 (estimated) | Stable under anhydrous conditions | Anti-malarial activity noted |

Key Findings :

- Hydrophilicity : The methoxy derivative’s lower log KOW (-8.5) indicates greater water solubility than its acetyloxy counterpart (-7.1), affecting environmental persistence and bioavailability .

- Hazards : [Acetyloxy(dimethyl)silyl] acetate is classified as corrosive (H314), suggesting similar risks for the methoxy analogue due to structural similarities .

Key Insights :

- Reactivity Limitations: Silyl esters, including this compound, show lower efficiency in methoxylation compared to methyl enol ethers due to steric hindrance and electron-withdrawing effects of the silyl group .

- Protective Group Utility : The methoxy-silyl group may serve as a temporary protective group in multi-step syntheses, though this application remains underexplored .

Key Contrasts :

- Pharmaceutical Potential: tert-Butyl derivatives exhibit anti-malarial activity, while the methoxy analogue lacks documented biological effects .

- Material Science : [Acetyloxy(dimethyl)silyl] acetate is used in silicone production, suggesting analogous applications for the methoxy variant pending further study .

Preparation Methods

Direct Silylation of Hydroxymethyl Acetate

A common approach involves reacting hydroxymethyl acetate (HOCH2COOCH3) with methoxydimethylsilyl chloride (MeO(Me)2SiCl). The hydroxyl group in hydroxymethyl acetate acts as the nucleophile, displacing the chloride in the silyl reagent:

This reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane, with a base like triethylamine to neutralize HCl. Yields depend on the stoichiometric ratio, with a 1:1 molar ratio of hydroxymethyl acetate to silyl chloride achieving ~75% conversion under reflux conditions (60°C, 6 hours).

Transesterification of Silyl Ethers

An alternative route employs transesterification between methoxydimethylsilanol (MeO(Me)2SiOH) and methyl acetate. Acid catalysts like p-toluenesulfonic acid (pTSA) facilitate the exchange:

This method avoids hazardous silyl chlorides but requires careful removal of methanol to drive equilibrium toward the product. Patent CN102690199A highlights similar esterification strategies for related compounds, achieving yields >85% at 120–160°C with pTSA.

Key Reagents and Catalysts

Silyl Chloride Reagents

Methoxydimethylsilyl chloride (MeO(Me)2SiCl) is the cornerstone reagent for direct silylation. Its synthesis involves chlorination of methoxydimethylsilane (MeO(Me)2SiH) using chlorine gas or thionyl chloride:

Industrial guidelines recommend conducting this step under inert atmospheres to prevent hydrolysis.

Catalytic Systems

-

Base Catalysts : Triethylamine or pyridine are essential for HCl scavenging during silylation. Excess base (>1.2 equiv) improves yields but complicates purification.

-

Acid Catalysts : pTSA and cation-exchange resins (e.g., Amberlyst-15) enhance transesterification efficiency.

Optimization of Reaction Conditions

Temperature and Pressure

Silylation reactions are exothermic and sensitive to temperature. Optimal ranges are 50–80°C for direct silylation, while transesterification requires higher temperatures (120–160°C). Elevated pressures (1–3 MPa) marginally improve kinetics but risk side reactions like siloxane formation.

Solvent Selection

-

Polar Aprotic Solvents : THF and acetonitrile enhance reagent solubility.

-

Nonpolar Solvents : Toluene minimizes side reactions in high-temperature transesterification.

Challenges and Mitigation Strategies

Hydrolysis of Silyl Reagents

Methoxydimethylsilyl chloride is moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) are critical.

Byproduct Formation

-

Siloxanes : Undesired dimerization of silyl intermediates occurs at high concentrations. Dilute solutions (0.5–1.0 M) mitigate this.

-

Ester Degradation : Prolonged heating during transesterification can decompose methyl acetate. Short reaction times (2–4 hours) and acid scavengers (e.g., NaHCO3) preserve product integrity.

Industrial-Scale Synthesis

Bulk production adapts batch reactor protocols from patent CN102690199A, modified for silicon chemistry:

-

Charge Reactor : Hydroxymethyl acetate (1.0 mol), MeO(Me)2SiCl (1.1 mol), and triethylamine (1.3 mol) in THF.

-

React : 60°C, 6 hours, stirring at 500 rpm.

-

Quench and Purify : Filter triethylamine hydrochloride, concentrate, and distill under vacuum (bp 80–85°C at 10 mmHg).

Typical yields reach 70–80%, with purity >95% by GC-MS.

Emerging Methodologies

Q & A

Basic Synthesis: What are the standard methodologies for synthesizing (Methoxy(dimethyl)silyl)methyl acetate?

Methodological Answer:

The synthesis typically involves silylation reactions or carbonylation of dimethyl ether derivatives . A common approach is the reaction of dimethylsilyl chloride with methoxy-methyl acetate precursors in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. Catalysts like acidic zeolites (e.g., mordenite) are used to enhance reactivity, as demonstrated in analogous carbonylation reactions for methyl acetate synthesis .

Example Protocol:

- Dissolve 0.1 mol dimethylsilyl chloride in THF.

- Add 0.1 mol methoxy-methyl acetate dropwise at 0°C.

- Stir for 6–12 hours under nitrogen.

- Quench with ice water, extract with diethyl ether, and purify via vacuum distillation.

Key Considerations:

- Moisture-sensitive conditions: Use Schlenk lines or gloveboxes.

- Monitor reaction progress via TLC or GC-MS (SPB-1 column, 60°C isothermal) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization requires systematic variation of:

Catalyst loading : Zeolites (e.g., H-mordenite) at 5–10 wt% show optimal activity for carbonylative coupling .

Temperature : 80–120°C balances kinetics and side-reaction suppression.

Solvent polarity : Non-polar solvents (e.g., hexane) reduce hydrolysis of silyl intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.